Enantiomeric Specification: (R)- vs. (S)-Configuration
The target compound (CAS 1407991-26-7) is the (R)-enantiomer; its (S)-counterpart (CAS 1363384-66-0) shares identical molecular formula (C₁₀H₁₈F₂N₂O₂), molecular weight (236.26 g/mol), predicted boiling point (307.7±42.0 °C), density (1.14±0.1 g/cm³), and flash point (139.9±27.9 °C) . The sole differentiating feature is the absolute configuration at the pyrrolidine C2 position—(R) vs. (S)—which is not detectable by standard physicochemical assays yet governs diastereomeric outcomes in downstream chiral syntheses and biological target engagement. Both enantiomers are commercially available at comparable purity grades (95–98%) .
| Evidence Dimension | Absolute stereochemical configuration vs. identical physicochemical properties |
|---|---|
| Target Compound Data | (R)-enantiomer: CAS 1407991-26-7; BP 307.7±42.0 °C; density 1.14±0.1 g/cm³; MW 236.26; LogP 1.08 |
| Comparator Or Baseline | (S)-enantiomer: CAS 1363384-66-0; BP 307.7±42.0 °C; density 1.14±0.1 g/cm³; MW 236.26 |
| Quantified Difference | No difference in achiral physicochemical properties; absolute configuration is the sole differentiating parameter (R vs. S at C2) |
| Conditions | Predicted physicochemical data from Chemsrc and Chemdict databases; enantiomeric identity confirmed by CAS registry assignment |
Why This Matters
Procurement of the incorrect enantiomer yields a building block with identical QC specifications (appearance, purity by HPLC, NMR) that nonetheless produces the opposite diastereomeric series in downstream chiral syntheses, potentially nullifying months of medicinal chemistry effort.
